molecular formula C10H8BrNO4 B14204372 Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate CAS No. 832734-36-8

Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B14204372
CAS No.: 832734-36-8
M. Wt: 286.08 g/mol
InChI Key: ZLBINRGQFNRXLK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8BrNO4 It is a derivative of prop-2-enoate, featuring a bromine atom and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate typically involves the bromination of methyl 3-(4-nitrophenyl)prop-2-enoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the nitrophenyl group can undergo reduction or oxidation. These interactions can lead to the formation of different products, which can then exert specific effects on biological systems or materials .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
  • Methyl 3-bromo-3-(4-chlorophenyl)prop-2-enoate
  • Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate

Uniqueness

Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form amino derivatives, which can be further functionalized for various applications. Additionally, the combination of bromine and nitrophenyl groups makes this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

832734-36-8

Molecular Formula

C10H8BrNO4

Molecular Weight

286.08 g/mol

IUPAC Name

methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C10H8BrNO4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-6H,1H3

InChI Key

ZLBINRGQFNRXLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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